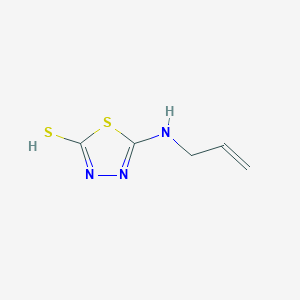
5-(prop-2-enylamino)-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-(prop-2-enylamino)-1,3,4-thiadiazole-2-thiol” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical compound, which allows researchers and scientists to access detailed information about its structure, properties, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(prop-2-enylamino)-1,3,4-thiadiazole-2-thiol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction and minimize side products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for the compound. Industrial production methods often involve the use of large-scale reactors and automated processes to ensure consistency and efficiency. The purification of the compound is achieved through techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 5-(prop-2-enylamino)-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s reactivity and its ability to form different products.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products
Scientific Research Applications
5-(prop-2-enylamino)-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, the compound is used as a reagent in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies. In biology, this compound is utilized in biochemical assays to investigate its interactions with biological molecules and its effects on cellular processes. In medicine, the compound is explored for its potential therapeutic properties, such as its ability to modulate specific molecular targets and pathways. In industry, this compound is employed in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of 5-(prop-2-enylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The detailed understanding of the mechanism of action of this compound is crucial for its application in scientific research and therapeutic development.
Comparison with Similar Compounds
5-(prop-2-enylamino)-1,3,4-thiadiazole-2-thiol can be compared with other similar compounds to highlight its uniqueness and potential advantages. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, and applications. The comparison of this compound with similar compounds can provide insights into its distinct properties and potential uses. Some similar compounds include those with similar molecular structures or those that undergo similar types of chemical reactions.
Properties
IUPAC Name |
5-(prop-2-enylamino)-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-2-3-6-4-7-8-5(9)10-4/h2H,1,3H2,(H,6,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZTBZTHWQFST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC1=NN=C(S1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine](/img/structure/B7777187.png)
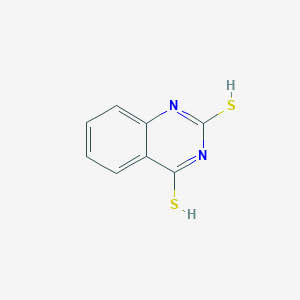
![2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777201.png)
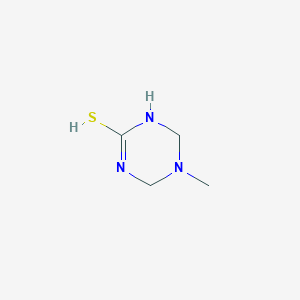
![2-[[3-(2,3-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777215.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B7777228.png)
![4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B7777245.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777248.png)
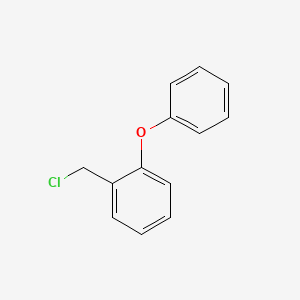
![Thieno[3,2-b][1]benzothiophene-2-carboxylic acid](/img/structure/B7777274.png)
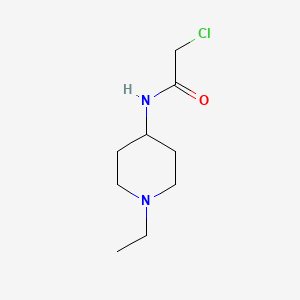
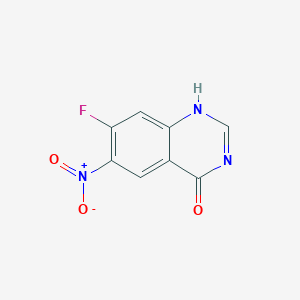
![4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic Acid](/img/structure/B7777282.png)

